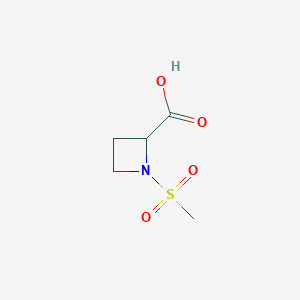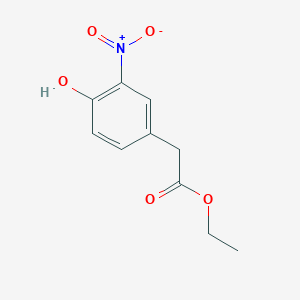
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-hydroxy-3-nitrophenyl)acetate typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl (4-hydroxy-3-nitrophenyl)acetate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Formation of ethyl (4-oxo-3-nitrophenyl)acetate
Reduction: Formation of ethyl (4-hydroxy-3-aminophenyl)acetate
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used
科学研究应用
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl (4-hydroxy-3-nitrophenyl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups on the phenyl ring allow it to participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and receptors . The ester group also enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .
相似化合物的比较
Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl (4-hydroxy-3-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a nitro group, leading to different chemical reactivity and biological activity.
Ethyl (4-hydroxy-3-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group, resulting in different pharmacological properties.
Ethyl (4-hydroxyphenyl)acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique features of ethyl (4-hydroxy-3-nitrophenyl)acetate, such as its ability to undergo specific chemical reactions and its potential biological activities.
属性
IUPAC Name |
ethyl 2-(4-hydroxy-3-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDSSIRFZIAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cinnamyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797038.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2797039.png)
![3-({4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2797040.png)
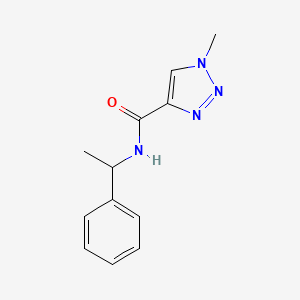
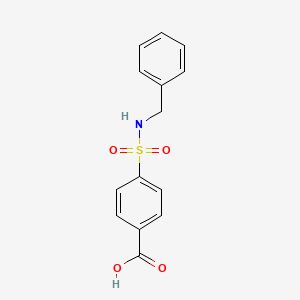
![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)
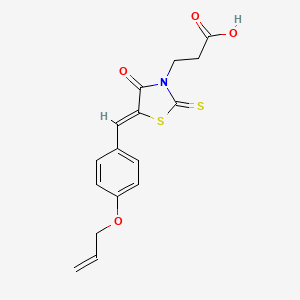
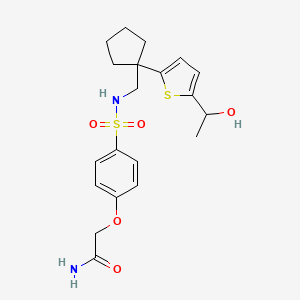
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine;hydrochloride](/img/structure/B2797051.png)
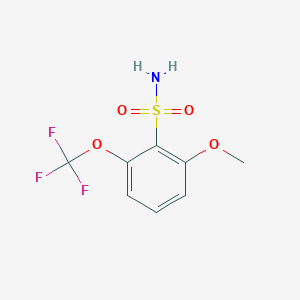
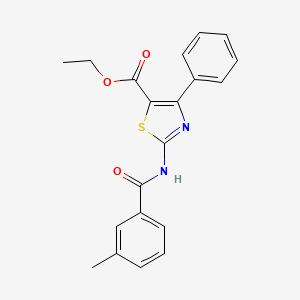
![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
